molecular formula C14H17N3O3 B2408309 Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate CAS No. 2247206-76-2

Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate

Cat. No.: B2408309
CAS No.: 2247206-76-2
M. Wt: 275.308
InChI Key: FDLLLIPRIKSELW-UHFFFAOYSA-N
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Description

Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a methylpyrazolyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 2-(4-methoxyphenyl)-5-methylpyrazole. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxyphenyl group and a methylpyrazolyl group allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10-8-13(15-9-14(18)20-3)17(16-10)11-4-6-12(19-2)7-5-11/h4-8,15H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLLLIPRIKSELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NCC(=O)OC)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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